2-Chloro-4-phenylquinoline
Overview
Description
2-Chloro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications The structure of this compound consists of a quinoline ring substituted with a chlorine atom at the second position and a phenyl group at the fourth position
Mechanism of Action
Target of Action
2-Chloro-4-phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been used as a scaffold for drug development . Quinoline and its derivatives have been found to have a variety of therapeutic activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .
Mode of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, achieved through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological and pharmacological activities .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Quinoline derivatives have been associated with a wide range of biological and pharmacological activities . For instance, some quinoline derivatives have shown significant antileishmanial activity against promastigotes and intracellular amastigotes .
Action Environment
The compound’s high gastrointestinal absorption and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances in the gastrointestinal tract .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-phenylquinoline, like other quinolines, can participate in both electrophilic and nucleophilic substitution reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context. Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction proceeds under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the cyclization process.
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the second position can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The phenyl group at the fourth position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Chloro-4-phenylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroquinoline: Similar structure but lacks the phenyl group at the fourth position.
4-Phenylquinoline: Similar structure but lacks the chlorine atom at the second position.
Quinoline: The parent compound without any substitutions.
Uniqueness: 2-Chloro-4-phenylquinoline is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-chloro-4-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBUODDCOAJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367975 | |
Record name | 2-chloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-56-1 | |
Record name | 2-chloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.